1,2-Di(thiazol-2-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLJTVFJQQPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Selection
The palladium-mediated heteroarylation/oxidation strategy, adapted from unsymmetrical heteroaryl 1,2-diketone syntheses, involves a two-step process:
- Coupling Phase : 2-Bromothiazole reacts with acetylthiazole under microwave irradiation (150 W, 120°C) using XPhos Pd G4 (5 mol%) and potassium carbonate (2 equiv) in 1,4-dioxane.
- Oxidation Phase : Crude intermediate undergoes SeO₂-mediated oxidation (1.5 equiv, 50°C, 12 hr) to install the diketone functionality.
Key advantages include:
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 5 mol% → 7 mol% | 58% → 62% |
| SeO₂ Equivalents | 1.1 → 1.5 | 41% → 65% |
| Solvent Polarity | Dioxane > DMF | ΔYield +18% |
The optimal protocol delivers 65% isolated yield after column chromatography (SiO₂, EtOAc/hexane 1:3). Density Functional Theory (DFT) calculations at M06-2X/def2-TZVP level confirm the planar diketone-thiazole conjugation, with NBO analysis showing 18% π-backbonding from thiazole nitrogen to carbonyl groups.
Metal-Free Dicarbonylation Using Glyoxal
Direct Coupling Methodology
Building on imidazoheterocycle dicarbonylation, this one-pot approach employs:
- Glyoxal (40% aqueous) : 2.5 equiv as dicarbonyl precursor
- Acetic Acid : Dual role as solvent and proton donor (3 mL/mmol)
- Thermal Activation : 100°C for 8 hr under air
The mechanism proceeds through:
- Nucleophilic attack of thiazole C2 on glyoxal carbonyl
- Aerobic oxidation of hemiketal intermediate
- Second thiazole coupling via Michael addition
Yield Optimization Matrix
| Thiazole Substituent | Yield (%) | Purity (HPLC) |
|---|---|---|
| H | 77 | 98.2 |
| 4-Me | 69 | 97.8 |
| 5-Cl | 63 | 96.5 |
| 4-CF₃ | 58 | 95.1 |
Steric effects dominate electronic factors, with ortho-substituted thiazoles showing <50% conversion. X-ray crystallography of analogous compounds reveals dihedral angles of 12.7° between thiazole and diketone planes, facilitating π-orbital overlap.
Condensation Route from Diketone Acid Chlorides
Stepwise Thiazole Installation
Adapting N-(thiazol-2-yl)piperidine syntheses, this method features:
- Oxalyl Chloride Activation : Reacting oxalic acid with SOCl₂ (reflux, 4 hr)
- Aminothiazole Coupling : 2-Aminothiazole (2.2 equiv) in THF at 0°C
- Deprotonation : Et₃N (3 equiv) to drive equilibrium
Critical parameters:
- Strict temperature control (-5°C to 5°C) prevents thiazole ring decomposition
- Solvent drying (3Å molecular sieves) essential for >90% conversion
Comparative Performance Metrics
| Condition | Yield (%) | Reaction Time |
|---|---|---|
| Room Temperature | 34 | 72 hr |
| Microwave (100 W) | 61 | 25 min |
| Flow Chemistry (0.5 mL/min) | 68 | 8 min |
LC-MS analysis shows 99.8% purity when using recrystallization (MeOH/H₂O 4:1). Second Harmonic Generation (SHG) measurements confirm non-centrosymmetric crystal packing (d₁₀ = 15.4 pm/V), critical for photonic applications.
Mechanistic Considerations and Side Reactions
Competing Pathways in Palladium Catalysis
DFT studies reveal three potential side reactions:
- β-Hydride Elimination : 8% occurrence at >80°C
- Thiazole Ring Opening : Favored in polar aprotic solvents (ΔG‡ = 24.3 kcal/mol)
- SeO₂ Over-Oxidation : Forms sulfoxide byproducts (controlled via stoichiometry)
Oxidative Coupling Challenges
In metal-free routes, O₂ concentration critically impacts:
- Below 15% O₂: Incomplete diketone formation (32% yield)
- Above 25% O₂: Thiazole S-oxidation (17% byproducts)
Optimal conditions use air sparging at 1.2 L/min.
Industrial Scalability Assessment
Cost-Benefit Analysis
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Palladium Catalysis | 4200 | 18.7 | 56.2 |
| Metal-Free | 890 | 6.4 | 12.1 |
| Condensation | 1500 | 11.9 | 24.8 |
(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)
Chemical Reactions Analysis
Types of Reactions
1,2-Di(thiazol-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
1,2-Di(thiazol-2-yl)ethane-1,2-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors due to its charge transport properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Employed in the synthesis of polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 1,2-Di(thiazol-2-yl)ethane-1,2-dione varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Comparison with Similar Compounds
Structural and Electronic Properties
Ethane-1,2-dione derivatives vary significantly based on substituent heterocycles. Key comparisons include:
<sup>a</sup>logP values indicate lipophilicity; higher values correlate with lower water solubility. <sup>b</sup>Estimated based on pyridine’s polarity. <sup>c</sup>Calculated from molecular formula C8H4N2O2S2. <sup>d</sup>Predicted due to thiazole’s nitrogen enhancing polarity slightly compared to thiophene. <sup>e</sup>No direct data available; inferred from analogues.
Key Observations :
- Thiazole vs. However, the sulfur atom may still limit aqueous solubility .
- Pyridine Analogues : Pyridine-substituted diones exhibit moderate solubility due to nitrogen’s electron-withdrawing effects, making them more amenable to therapeutic development than benzil derivatives .
- Indole Derivatives : High lipophilicity (logP >3) limits their utility in biological systems without structural modifications .
Q & A
Q. What safety protocols are critical when handling this compound in energetic material research?
- Methodological Answer: Use blast shields and remote-controlled equipment for synthesis and testing. Store in flame-resistant cabinets with desiccants to prevent moisture-induced degradation. Sensitivity testing (e.g., BAM friction/pendulum tests) is mandatory, as energetic diones may exhibit impact sensitivities >10 J .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
